REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].[S-:11][C:12]#[N:13].[NH4+]>O>[Cl:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH:6][C:12]([NH2:13])=[S:11] |f:0.1,2.3|
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Name
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|
Quantity
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41 g
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Type
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reactant
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Smiles
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Cl.ClC1=C(CN)C=CC=C1
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Name
|
|
Quantity
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19.28 g
|
Type
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reactant
|
Smiles
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[S-]C#N.[NH4+]
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Name
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|
Quantity
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170 mL
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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This mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
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azeotroped with a Dean-Stark head
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Type
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CUSTOM
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Details
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The residue was triturated with wet diethyl ether
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Name
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|
Type
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product
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Smiles
|
ClC1=C(C=CC=C1)CNC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.6 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |